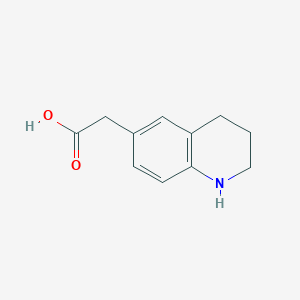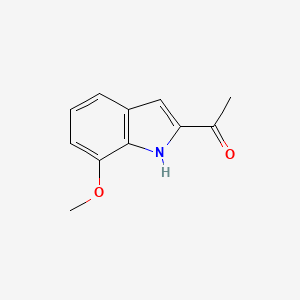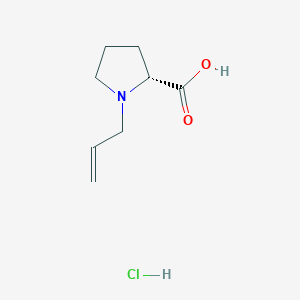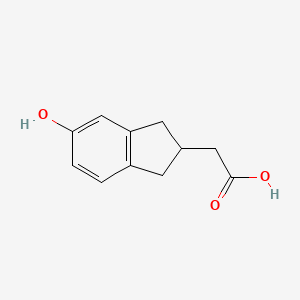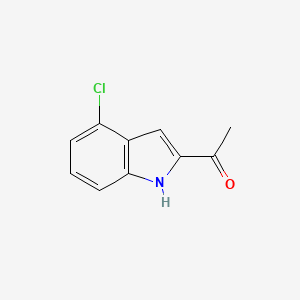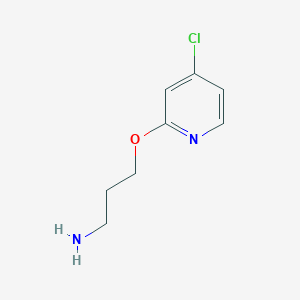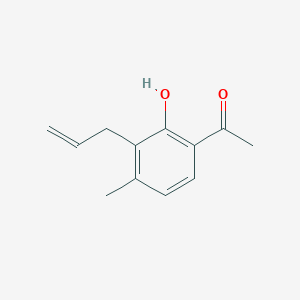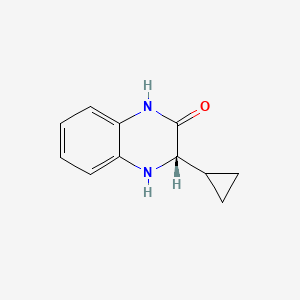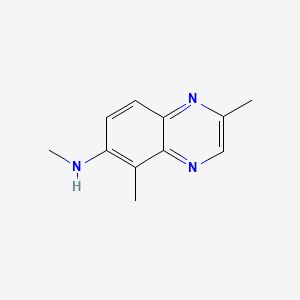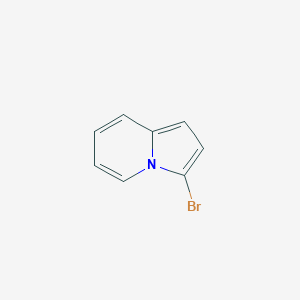
3-Bromoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoindolizine is a nitrogen-containing heterocyclic compound with a bromine atom attached to the third position of the indolizine ring. Indolizines are known for their unique structural properties and significant biological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoindolizine can be achieved through several methods. One common approach involves the bromination of indolizine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the cyclization of 2-bromo-1-(2-pyridyl)ethanone with a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoindolizine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dipolarophiles to form complex polycyclic structures.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Cycloaddition: Reagents such as alkenes and alkynes are used in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted indolizines depending on the nucleophile used.
Cycloaddition Products: Polycyclic compounds with enhanced biological activities.
Oxidation and Reduction Products: Different oxidation states and functionalized derivatives of indolizine.
Scientific Research Applications
3-Bromoindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of cancer and neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and fluorescent materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-Bromoindolizine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Bromoindolizine can be compared with other similar compounds such as:
3-Chloroindolizine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
5-Bromoindolizine: Bromine atom at the fifth position, resulting in distinct chemical behavior and applications.
Indolizine Derivatives:
Uniqueness of this compound: The presence of the bromine atom at the third position of the indolizine ring imparts unique electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes this compound a valuable compound for designing novel materials and exploring new chemical and biological pathways.
Properties
Molecular Formula |
C8H6BrN |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
3-bromoindolizine |
InChI |
InChI=1S/C8H6BrN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H |
InChI Key |
WGQGGEAQSAQDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


